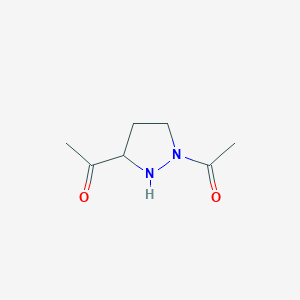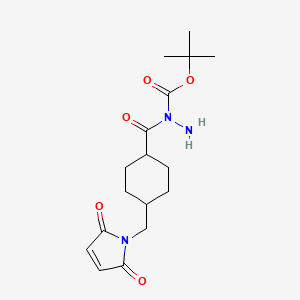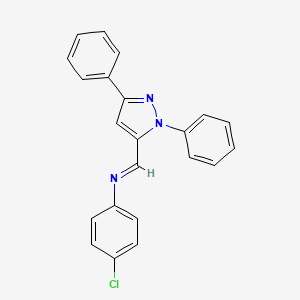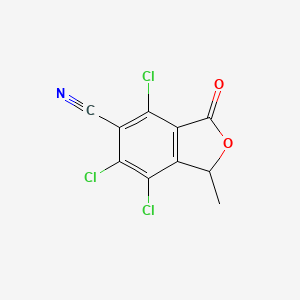
1,1'-(Pyrazolidine-1,3-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Pyrazolidine-1,3-diyl)diethanone is a chemical compound with the molecular formula C7H12N2O2 It is a member of the pyrazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,1’-(Pyrazolidine-1,3-diyl)diethanone can be synthesized through the intramolecular Raschig amination of 1,3-diaminopropane with sodium hypochlorite. This method involves the oxidation of 1,3-diaminopropane, leading to the formation of pyrazolidine . The reaction conditions include maintaining a specific pH and temperature to optimize the yield.
Industrial Production Methods
The industrial production of 1,1’-(Pyrazolidine-1,3-diyl)diethanone typically involves large-scale synthesis using the same intramolecular Raschig amination process. The reaction parameters are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(Pyrazolidine-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolidine derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazolidine ring.
科学研究应用
1,1’-(Pyrazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,1’-(Pyrazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone: This compound has a similar structure but with a bicyclic ring system.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: Another similar compound with a thienothiophene ring system.
Uniqueness
1,1’-(Pyrazolidine-1,3-diyl)diethanone is unique due to its pyrazolidine ring structure, which imparts specific chemical and biological properties
属性
CAS 编号 |
820972-87-0 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(1-acetylpyrazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-3-4-9(8-7)6(2)11/h7-8H,3-4H2,1-2H3 |
InChI 键 |
YTJGFQUUCQHULX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCN(N1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)


![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)



![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
